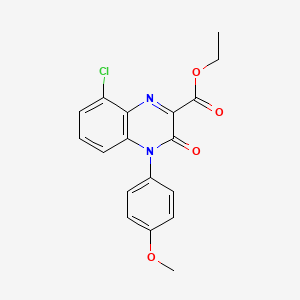
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is a chemical compound with the molecular formula C18H15ClN2O4 and a molecular weight of 358.776. It is an intermediate in the synthesis of Fenquinotrione, a compound commonly used in herbicidal mixtures for soybean and cotton cultures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves the reaction of ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often produced in bulk and supplied by chemical manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicidal compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides for agricultural purposes.
Wirkmechanismus
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes and pathways involved in plant growth, making it effective as a herbicide. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenquinotrione: A closely related compound used in herbicidal mixtures.
Quinoxaline Derivatives: Compounds with similar structures and chemical properties.
Uniqueness
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is unique due to its specific chemical structure, which allows it to act as an effective intermediate in the synthesis of herbicidal compounds. Its ability to undergo various chemical reactions and form different derivatives makes it valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H15ClN2O4 |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15ClN2O4/c1-3-25-18(23)16-17(22)21(11-7-9-12(24-2)10-8-11)14-6-4-5-13(19)15(14)20-16/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
QNDMDVKTPLLSBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Cl)N(C1=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















